molecular formula C23H31N3O2 B11397749 2-(5-methoxy-1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(5-methoxy-1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11397749
M. Wt: 381.5 g/mol
InChI Key: JGYJXIVLUROVTG-UHFFFAOYSA-N
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Description

2-(5-methoxy-1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound that features an indole moiety, a diazatricyclodecane structure, and methoxy and propyl substituents. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common methods include Fischer indole synthesis, Bartoli indole synthesis, and transition-metal-catalyzed reactions . Specific conditions for synthesizing 2-(5-methoxy-1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one would involve the use of appropriate starting materials, catalysts, and solvents to achieve the desired substitutions and ring formations.

Industrial Production Methods

Industrial production of such complex molecules typically involves multi-step synthesis processes, often starting from readily available precursors. The use of automated synthesis and purification systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(5-methoxy-1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The diazatricyclodecane structure may enhance its binding affinity and specificity .

Properties

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C23H31N3O2/c1-4-8-22-12-25-14-23(9-5-2,21(22)27)15-26(13-22)20(25)18-11-24-19-7-6-16(28-3)10-17(18)19/h6-7,10-11,20,24H,4-5,8-9,12-15H2,1-3H3

InChI Key

JGYJXIVLUROVTG-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=CNC5=C4C=C(C=C5)OC)CCC

Origin of Product

United States

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